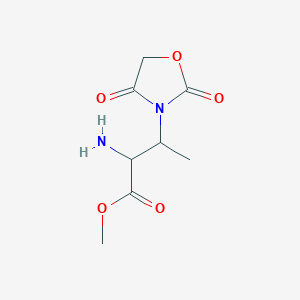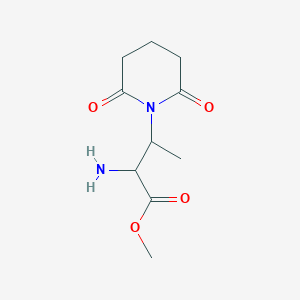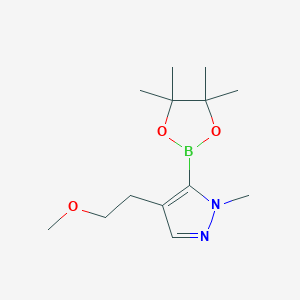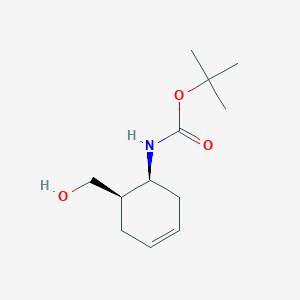
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid
Vue d'ensemble
Description
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid, also known as DFEPC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis and Functionalization
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is involved in various synthetic and functionalization processes. For example, the compound is used in the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. Such compounds are synthesized through strategies involving deoxygenative fluorination and displacement reactions, leading to functionally diverse molecules (Cottet, Marull, Lefebvre, & Schlosser, 2003).
Electrocatalysis
In the field of electrocatalysis, derivatives of pyridinecarboxylic acids like 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid show potential. For instance, iron porphyrins with pyridyl groups are effective in catalyzing the reduction of dioxygen in aqueous solutions. The position of the pyridyl groups significantly influences the selectivity of the reaction, demonstrating the importance of structural variation in such compounds (Matson, Carver, Von Ruden, Yang, Raugei, & Mayer, 2012).
Organic Chemistry Reactions
In organic chemistry, 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is utilized in reactions such as deoxyfluorination of carboxylic acids to acyl fluorides. This process is significant for the formation of various organic compounds, including amides, under mild conditions (Brittain & Cobb, 2021).
Coordination Chemistry
In coordination chemistry, pyridinecarboxylic acid derivatives are used to synthesize coordination polymers with interesting properties. For example, pyridine-2,4,6-tricarboxylic acid reacts with metal salts to form diverse products, including coordination polymers and metallomacrocycles. These compounds are of interest due to their potential applications in molecular recognition and catalysis (Ghosh, Savitha, & Bharadwaj, 2004).
Computational and Spectroscopic Studies
Computational and spectroscopic studies of 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid provide insights into its structural and electronic properties. These studies are crucial for understanding its reactivity and potential applications in various fields (Vural, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-7(10)4-14-5-1-2-11-6(3-5)8(12)13/h1-3,7H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKTWMITDYKATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)








![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1433091.png)
